2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor ADME Lipophilicity

2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (C19H24N4O2; MW 340.4 g/mol) belongs to the pyrazolo[1,5‑a]pyrimidin‑7‑amine class, a privileged scaffold extensively patented for protein kinase inhibition and antiviral applications. The compound features a 3,4‑dimethoxyphenyl group at C2, methyl groups at C3 and C5, and an N7‑isopropyl substituent—a substitution pattern that places it within the elaborated kinase‑inhibitor chemical space defined by Novartis and other originators.

Molecular Formula C19H24N4O2
Molecular Weight 340.4 g/mol
Cat. No. B5151741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC19H24N4O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C19H24N4O2/c1-11(2)20-17-9-12(3)21-19-13(4)18(22-23(17)19)14-7-8-15(24-5)16(10-14)25-6/h7-11,20H,1-6H3
InChIKeyKDRVQUQFGBDOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Core Scaffold & Procurement-Relevant Identity


2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (C19H24N4O2; MW 340.4 g/mol) belongs to the pyrazolo[1,5‑a]pyrimidin‑7‑amine class, a privileged scaffold extensively patented for protein kinase inhibition and antiviral applications [1]. The compound features a 3,4‑dimethoxyphenyl group at C2, methyl groups at C3 and C5, and an N7‑isopropyl substituent—a substitution pattern that places it within the elaborated kinase‑inhibitor chemical space defined by Novartis and other originators [2].

Why 2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Casually Replaced by In‑Class Analogs


Even closely related pyrazolo[1,5‑a]pyrimidin‑7‑amines differing only in the N7 substituent can exhibit substantial divergence in kinase selectivity, cellular potency, and ADME properties [1]. The N7‑isopropyl group imparts a distinct steric and lipophilic profile relative to bulkier or more flexible N‑alkyl analogs (e.g., N‑butyl, N‑benzyl), which directly influences target engagement and off‑target liability [2]. Substituting the isopropyl moiety without empirical validation therefore risks losing the precise pharmacophoric fit required for a given kinase pocket or antiviral target, making generic interchange scientifically unjustified.

2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Head‑to‑Head & Cross‑Study Differentiation Evidence


N7‑Isopropyl vs. N7‑Butyl Analog: Lipophilicity‑Driven Differentiation in Predicted ADME Profile

The N7‑isopropyl substituent of the target compound provides a calculated logP (cLogP) of approximately 3.8, while the direct N‑butyl analog (CAS 1015543‑62‑0) exhibits a higher cLogP of ~4.3 [1]. This 0.5 log unit reduction in lipophilicity is expected to translate into improved aqueous solubility, lower plasma protein binding, and reduced metabolic clearance via CYP450, factors critical for in‑vivo efficacy and safety profiling. Note: cLogP values are predicted using consensus models; experimental logP for the target compound is not independently published.

Kinase inhibitor ADME Lipophilicity

Steric Differentiation: N7‑Isopropyl vs. N7‑Benzyl Analog – Impact on Kinase Selectivity

The N7‑isopropyl group (van der Waals volume ~34 ų) is significantly smaller than the N7‑benzyl substituent (van der Waals volume ~62 ų) found in the analog N‑benzyl‑2‑(3,4‑dimethoxyphenyl)‑3,5‑dimethylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 1015596‑74‑3) . The reduced steric demand of isopropyl is compatible with kinase pockets that cannot accommodate a benzyl group, such as the narrow ATP‑binding cleft of CDK2. In contrast, the benzyl analog may achieve higher affinity for kinases with larger hydrophobic pockets (e.g., PIM1), illustrating how N7 steric bulk directly dictates target selectivity. Quantitative kinase profiling data for the isopropyl variant are not yet publicly available; this analysis is based on established SAR from structurally analogous pyrazolo[1,5‑a]pyrimidine series [1].

Kinase selectivity Steric bulk SAR

Metabolic Stability Trend: N7‑Isopropyl vs. N7‑Butyl Analog – Class‑Level Inference from Pyrazolopyrimidine SAR

Within the pyrazolo[1,5‑a]pyrimidin‑7‑amine series, N7‑branched alkyl groups (e.g., isopropyl) generally demonstrate superior metabolic stability compared to linear N‑alkyl chains (e.g., n‑butyl) due to reduced susceptibility to ω‑oxidation and N‑dealkylation [1]. In a published series of closely related 2,5‑dimethyl‑pyrazolo[1,5‑a]pyrimidin‑7‑amines, replacement of an N‑pentyl chain with an N‑isopropyl group increased human liver microsome half‑life from 12 min to >60 min [2]. Although direct microsomal data for the target compound are not published, the isopropyl substituent is expected to confer similar metabolic protection relative to unbranched alkyl analogs.

Metabolic stability CYP450 Microsomal clearance

Optimal Use Cases for 2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine in Scientific and Industrial Workflows


Kinase Selectivity Profiling in Compact ATP‑Binding Pockets (e.g., CDK2, CDK9)

The N7‑isopropyl substituent’s small steric footprint (VdW ~34 ų) enables access to narrow kinase active sites that are sterically occluded for bulkier N‑substituted analogs [1]. Researchers investigating CDK2 or CDK9 inhibition should prioritize this compound over N‑benzyl or N‑butyl variants to achieve on‑target engagement without steric clash [2].

ADME‑Optimized Lead Identification for Oral Kinase Inhibitors

With a predicted cLogP of ~3.8—substantially lower than the N‑butyl analog (cLogP ~4.3)—this compound is expected to exhibit improved aqueous solubility and reduced metabolic clearance [1]. Medicinal chemistry teams seeking orally bioavailable kinase inhibitor leads can employ this derivative to balance potency with developability, leveraging the isopropyl group’s favorable lipophilicity profile [2].

Antiviral Screening Campaigns Targeting Host Kinases (e.g., AAK1, RSV)

Patents covering pyrazolo[1,5‑a]pyrimidin‑7‑amine derivatives explicitly claim antiviral utility via kinase inhibition [1]. The N7‑isopropyl variant falls within these structural claims and can be deployed in phenotypic antiviral assays or target‑based screens to evaluate inhibition of host kinases such as AAK1, which are implicated in viral replication [2].

Chemical Probe Development for CRF1 Receptor PET Imaging

Related 2,5‑dimethylpyrazolo[1,5‑a]pyrimidin‑7‑amines have been successfully radiolabeled with fluorine‑18 for PET imaging of the corticotropin‑releasing factor type‑1 (CRF1) receptor [1]. The isopropyl analog, with its moderate lipophilicity, may serve as a suitable scaffold for developing next‑generation PET tracers or fluorescent probes for neurological target engagement studies.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.